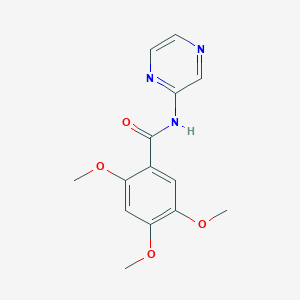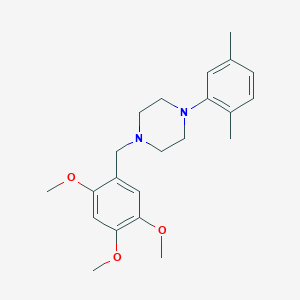![molecular formula C20H22FNO3S B6008139 1-(4-{[3-(3-fluoro-4-methoxybenzoyl)-1-piperidinyl]methyl}-2-thienyl)ethanone](/img/structure/B6008139.png)
1-(4-{[3-(3-fluoro-4-methoxybenzoyl)-1-piperidinyl]methyl}-2-thienyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-{[3-(3-fluoro-4-methoxybenzoyl)-1-piperidinyl]methyl}-2-thienyl)ethanone, also known as FPE, is a novel compound that has gained attention in the scientific community due to its potential use in biomedical research. This compound has been synthesized and studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Scientific Research Applications
1-(4-{[3-(3-fluoro-4-methoxybenzoyl)-1-piperidinyl]methyl}-2-thienyl)ethanone has been studied for its potential use in biomedical research. It has been shown to have anticancer activity against various cancer cell lines, including breast, liver, and lung cancer cells. 1-(4-{[3-(3-fluoro-4-methoxybenzoyl)-1-piperidinyl]methyl}-2-thienyl)ethanone has also been shown to have anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Mechanism of Action
The mechanism of action of 1-(4-{[3-(3-fluoro-4-methoxybenzoyl)-1-piperidinyl]methyl}-2-thienyl)ethanone is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer and inflammation. 1-(4-{[3-(3-fluoro-4-methoxybenzoyl)-1-piperidinyl]methyl}-2-thienyl)ethanone has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. 1-(4-{[3-(3-fluoro-4-methoxybenzoyl)-1-piperidinyl]methyl}-2-thienyl)ethanone has also been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
1-(4-{[3-(3-fluoro-4-methoxybenzoyl)-1-piperidinyl]methyl}-2-thienyl)ethanone has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 1-(4-{[3-(3-fluoro-4-methoxybenzoyl)-1-piperidinyl]methyl}-2-thienyl)ethanone has also been shown to inhibit the migration and invasion of cancer cells, which are key processes involved in cancer metastasis. In addition, 1-(4-{[3-(3-fluoro-4-methoxybenzoyl)-1-piperidinyl]methyl}-2-thienyl)ethanone has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the regulation of inflammation and immune responses.
Advantages and Limitations for Lab Experiments
One advantage of 1-(4-{[3-(3-fluoro-4-methoxybenzoyl)-1-piperidinyl]methyl}-2-thienyl)ethanone is its low toxicity, making it a potential candidate for further study in animal models and clinical trials. However, 1-(4-{[3-(3-fluoro-4-methoxybenzoyl)-1-piperidinyl]methyl}-2-thienyl)ethanone is relatively insoluble in water, which may limit its use in certain experimental settings. In addition, further studies are needed to determine the optimal dosage and treatment regimen for 1-(4-{[3-(3-fluoro-4-methoxybenzoyl)-1-piperidinyl]methyl}-2-thienyl)ethanone in different disease models.
Future Directions
There are several future directions for research on 1-(4-{[3-(3-fluoro-4-methoxybenzoyl)-1-piperidinyl]methyl}-2-thienyl)ethanone. One area of interest is the potential use of 1-(4-{[3-(3-fluoro-4-methoxybenzoyl)-1-piperidinyl]methyl}-2-thienyl)ethanone in combination with other anticancer agents to enhance its efficacy. In addition, further studies are needed to determine the optimal dosage and treatment regimen for 1-(4-{[3-(3-fluoro-4-methoxybenzoyl)-1-piperidinyl]methyl}-2-thienyl)ethanone in different disease models. Finally, more research is needed to fully understand the mechanism of action of 1-(4-{[3-(3-fluoro-4-methoxybenzoyl)-1-piperidinyl]methyl}-2-thienyl)ethanone and its potential use in the treatment of cancer and inflammatory diseases.
In conclusion, 1-(4-{[3-(3-fluoro-4-methoxybenzoyl)-1-piperidinyl]methyl}-2-thienyl)ethanone is a novel compound that has gained attention in the scientific community due to its potential use in biomedical research. It has been synthesized and studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. Further research is needed to fully understand the potential of 1-(4-{[3-(3-fluoro-4-methoxybenzoyl)-1-piperidinyl]methyl}-2-thienyl)ethanone in the treatment of cancer and inflammatory diseases.
Synthesis Methods
The synthesis of 1-(4-{[3-(3-fluoro-4-methoxybenzoyl)-1-piperidinyl]methyl}-2-thienyl)ethanone involves a series of reactions starting from commercially available starting materials. The first step involves the reaction of 2-thiophenecarboxylic acid with thionyl chloride to form 2-thienyl chloride. This intermediate is then reacted with 4-(piperidin-1-ylmethyl)benzoic acid to form the key intermediate, which is then reacted with 3-fluoro-4-methoxybenzoyl chloride to form 1-(4-{[3-(3-fluoro-4-methoxybenzoyl)-1-piperidinyl]methyl}-2-thienyl)ethanone. The final product is purified by column chromatography to obtain a pure white solid.
properties
IUPAC Name |
1-[4-[[3-(3-fluoro-4-methoxybenzoyl)piperidin-1-yl]methyl]thiophen-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FNO3S/c1-13(23)19-8-14(12-26-19)10-22-7-3-4-16(11-22)20(24)15-5-6-18(25-2)17(21)9-15/h5-6,8-9,12,16H,3-4,7,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJYZOFQPLPKQLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CS1)CN2CCCC(C2)C(=O)C3=CC(=C(C=C3)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(azepan-1-ylacetyl)-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6008083.png)
![3-(5-{2-cyano-3-[(3-ethoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-furyl)benzoic acid](/img/structure/B6008091.png)

![N-(4-fluorobenzyl)-2-[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6008100.png)
![N-(2,3-dichlorophenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6008104.png)
![[3-(2-iodo-4-methylphenoxy)propyl]methylamine hydrochloride](/img/structure/B6008111.png)
![4-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-3-ethyl-2-piperazinone](/img/structure/B6008118.png)
![2-isopropyl-N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1,3-thiazole-4-carboxamide](/img/structure/B6008121.png)
![1-cyclopentyl-4-{[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}piperazine](/img/structure/B6008123.png)

![N-(3,4-dimethoxyphenyl)-1-[5-(4-methoxyphenyl)-2-furoyl]-3-piperidinamine](/img/structure/B6008145.png)
![1-[(4-methoxy-1-naphthyl)methyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B6008147.png)
![N-(3-chloro-4-fluorophenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B6008149.png)